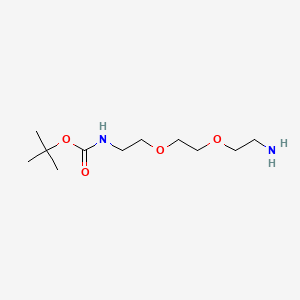

tert-Butyl-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)carbamat

Übersicht

Beschreibung

PROTAC Linker 13 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. PROTACs consist of three parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate geometry for the formation of the ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein .

Wissenschaftliche Forschungsanwendungen

PROTAC-Linker 13 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird für die Entwicklung und Synthese neuer PROTACs für den gezielten Proteinabbau verwendet.

Biologie: Eingesetzt in Studien, um die Proteinfunktion und -regulation zu verstehen, indem spezifische Proteine selektiv abgebaut werden.

Medizin: Für therapeutische Anwendungen untersucht, insbesondere in der Krebstherapie, durch gezielten Abbau von onkogenen Proteinen.

Industrie: Eingesetzt bei der Entwicklung neuer Medikamente und Therapeutika sowie bei der Untersuchung von Protein-Protein-Wechselwirkungen .

5. Wirkmechanismus

Der Wirkmechanismus von PROTAC-Linker 13 beinhaltet die Bildung eines ternären Komplexes mit dem Zielprotein und einer E3-Ubiquitin-Ligase. Dieser Komplex erleichtert den Transfer von Ubiquitin-Molekülen auf das Zielprotein, wodurch es für den Abbau durch das Proteasom markiert wird. Der Linker stellt die richtige Orientierung und Nähe der Liganden sicher, wodurch eine effiziente Ubiquitinierung und anschließender proteasomaler Abbau ermöglicht wird .

Ähnliche Verbindungen:

PROTAC-Linker 1: Ein weiterer Linker, der in PROTACs verwendet wird, jedoch mit anderen funktionellen Gruppen und Eigenschaften.

PROTAC-Linker 2: Ähnlich in der Struktur, aber in Länge und Flexibilität unterschiedlich.

PROTAC-Linker 3: Enthält verschiedene chemische Einheiten, die seine Bindungsaffinität und Abbauwirksamkeit beeinflussen .

Einzigartigkeit: PROTAC-Linker 13 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die optimale Flexibilität und Stabilität für die Bildung des ternären Komplexes bietet. Dies führt zu einer verbesserten Abbauwirksamkeit und Selektivität im Vergleich zu anderen Linkern. Seine Konstruktion ermöglicht auch eine bessere Löslichkeit und Bioverfügbarkeit, was ihn zu einer wertvollen Komponente bei der Entwicklung von PROTAC-basierten Therapeutika macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Linker 13 involves the preparation of the two ligands and the linker, followed by their conjugation. The linker often contains functional groups that facilitate the formation of stable bonds with the ligands. Common synthetic routes include amidation, esterification, and click chemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of PROTAC Linker 13 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance scalability and reproducibility .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PROTAC-Linker 13 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft durch nucleophile oder elektrophile Reagenzien erleichtert

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole und Elektrophile wie Alkylhalogenide

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in PROTAC-Linker 13 vorhanden sind, und den verwendeten Reagenzien. So können beispielsweise durch Oxidation Alkohole oder Ketone entstehen, während durch Reduktion Alkane oder Amine entstehen können .

Wirkmechanismus

The mechanism of action of PROTAC Linker 13 involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker ensures the proper orientation and proximity of the ligands, enabling efficient ubiquitination and subsequent proteasomal degradation .

Vergleich Mit ähnlichen Verbindungen

PROTAC Linker 1: Another linker used in PROTACs, but with different functional groups and properties.

PROTAC Linker 2: Similar in structure but varies in length and flexibility.

PROTAC Linker 3: Contains different chemical moieties that affect its binding affinity and degradation efficiency .

Uniqueness: PROTAC Linker 13 is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. This results in enhanced degradation efficiency and selectivity compared to other linkers. Its design also allows for better solubility and bioavailability, making it a valuable component in the development of PROTAC-based therapeutics .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUICOFGFQENAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

198227-38-2 | |

| Record name | Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198227-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80432289 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-78-3 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)